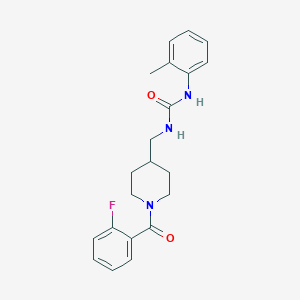
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized from commercially available precursors.
- Introduction of the 2-Fluorobenzoyl Group : This is achieved by reacting piperidine with 2-fluorobenzoyl chloride under basic conditions.
- Attachment of the o-Tolyl Group : The final step involves reacting the intermediate with o-tolyl isocyanate to form the desired urea derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets determine its pharmacological effects.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment. Below are summarized findings from relevant studies:
Anticancer Activity
A study evaluated the compound's efficacy against various human cancer cell lines, revealing promising cytotoxic effects. The compound's GI50 values (the concentration required to inhibit cell growth by 50%) were compared with established chemotherapeutics:
| Compound | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.44 | HCT-116 |
| Doxorubicin | 0.10 | HCT-116 |
| Cisplatin | 0.25 | HCT-116 |
The results indicate that while the compound shows activity, it does not surpass that of traditional agents like doxorubicin but still holds potential as a novel therapeutic agent in oncology .
Mechanistic Insights
The mechanism underlying its anticancer effects may involve:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : By interfering with cell cycle progression, it effectively reduces tumor growth rates.
Case Studies
Several case studies have highlighted the therapeutic potential of similar urea derivatives:
- Proflavine Ureas : Studies on derivatives showed significant anticancer activity against the NCI-60 human cancer cell line panel, indicating that structural modifications can enhance biological efficacy .
- Comparative Studies : In vitro assays demonstrated that modifications in substituent groups on urea compounds could lead to varied biological responses, emphasizing structure-activity relationships .
Propriétés
IUPAC Name |
1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-6-2-5-9-19(15)24-21(27)23-14-16-10-12-25(13-11-16)20(26)17-7-3-4-8-18(17)22/h2-9,16H,10-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHRMPXBUZQTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














